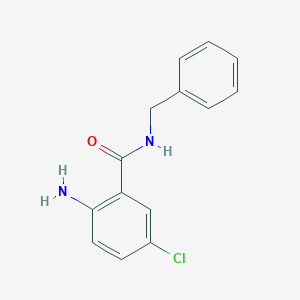![molecular formula C14H10ClNOS B427693 2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 4-chlorophenylmethylsulfanyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)methylsulfanyl]aniline
- Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate
- 4-(4-Chlorophenyl)-1,3-thiazole
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications.
特性
分子式 |
C14H10ClNOS |
|---|---|
分子量 |
275.8g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C14H10ClNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 |
InChIキー |
DVAZSOCVQKNKQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B427610.png)
![2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B427612.png)
![N-(3,5-dichlorophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427613.png)
![3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B427614.png)

![12-(3-fluorobenzyl)-3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B427616.png)
![5-methoxy-2-({4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-1H-benzimidazole](/img/structure/B427617.png)
![2-Methyl-5-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-1,3,4-thiadiazole](/img/structure/B427619.png)
![1-methyl-2-({4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-1H-imidazole](/img/structure/B427620.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427622.png)
![4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B427627.png)
![Ethyl (2-{[(3-chloroanilino)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B427629.png)

![7-methyl-3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B427633.png)
